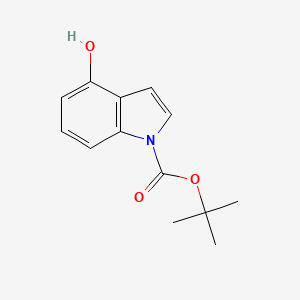

N-Boc-4-hydroxyindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-hydroxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h4-8,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMNWIMYFHHFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646567 | |

| Record name | tert-Butyl 4-hydroxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879093-22-8 | |

| Record name | tert-Butyl 4-hydroxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of N-Boc-4-hydroxyindole in Modern Synthesis

An In-Depth Technical Guide to N-Boc-4-hydroxyindole: Properties, Synthesis, and Applications

This compound, formally known as tert-butyl 4-hydroxy-1H-indole-1-carboxylate, is a pivotal building block in medicinal chemistry and organic synthesis. Its structure combines the biologically significant 4-hydroxyindole core with a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. This strategic combination allows for precise chemical manipulations at other positions of the indole ring, particularly the hydroxyl group and the aromatic system, without unintended interference from the otherwise reactive N-H group. The indole scaffold is a privileged structure found in numerous pharmaceuticals and bioactive natural products, making its derivatives highly valuable.[1][2] The 4-hydroxy substitution pattern is of particular interest for modulating biological activity and is a key component in compounds targeting serotonin receptors and other neurological pathways.[3]

The Boc group serves as a robust yet easily cleavable mask.[4] Its stability under a wide range of non-acidic conditions allows for multi-step synthetic sequences, while its clean removal under mild acidic conditions ensures the indole nitrogen can be revealed at the desired stage.[4][5] This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals, covering its chemical structure, properties, a detailed synthesis protocol, reactivity, and applications.

Chemical Structure and Nomenclature

The unambiguous identification of a chemical entity is foundational. This compound is identified by its unique CAS number and molecular structure. The IUPAC name clearly describes the tert-butyl ester of the carbamic acid formed with the 4-hydroxyindole nitrogen.

Caption: Chemical structure of this compound.

Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral properties is critical for handling, reaction setup, and characterization. While specific experimental data for this compound is sparse in publicly available literature, properties can be inferred from its parent compound, 4-hydroxyindole, and the known characteristics of the Boc protecting group.

Physical Properties

The introduction of the bulky, nonpolar Boc group is expected to increase the molecular weight and decrease the polarity compared to the parent 4-hydroxyindole, likely affecting its melting point and solubility profile.

| Property | Value | Source |

| IUPAC Name | tert-Butyl 4-hydroxy-1H-indole-1-carboxylate | - |

| Synonyms | This compound, tert-Butyl 4-hydroxyindole-1-carboxylate | [6] |

| CAS Number | 879093-22-8 | [6] |

| Molecular Formula | C₁₃H₁₅NO₃ | [6] |

| Molecular Weight | 233.26 g/mol | Calculated |

| Appearance | Off-white to brown solid (inferred) | [7] |

| Melting Point | Not available. (Parent 4-hydroxyindole: 97-99 °C) | [8] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO). (Parent 4-hydroxyindole: slightly soluble in water) | [8][9] |

Expected Spectral Data

For a synthetic chemist, spectral data provides the definitive proof of structure and purity. The following table outlines the expected characteristic signals for this compound based on its structure.

| Technique | Expected Characteristics |

| ¹H NMR | ~1.6 ppm (s, 9H): The nine equivalent protons of the tert-butyl group. ~5.0-5.5 ppm (br s, 1H): The phenolic hydroxyl proton (exchangeable with D₂O). ~6.5-7.5 ppm (m, 5H): Aromatic and pyrrolic protons of the indole core. The exact shifts and coupling constants will depend on the solvent and substitution. |

| ¹³C NMR | ~28 ppm: Methyl carbons of the tert-butyl group. ~84 ppm: Quaternary carbon of the tert-butyl group. ~110-155 ppm: Aromatic and vinylic carbons of the indole core and the phenolic carbon. ~150 ppm: Carbonyl carbon of the Boc group. |

| IR Spectroscopy | ~3400 cm⁻¹ (broad): O-H stretch of the hydroxyl group. ~2980 cm⁻¹: C-H stretches of the Boc group. ~1730 cm⁻¹ (strong): C=O stretch of the Boc carbonyl group. ~1600, 1480 cm⁻¹: C=C stretching of the aromatic ring. |

| Mass Spectrometry | [M+H]⁺ = 234.11: Protonated molecular ion. [M+Na]⁺ = 256.09: Sodiated adduct. A characteristic fragment at [M-56] (loss of isobutylene) or [M-100] (loss of the entire Boc group) under certain ionization conditions. |

Synthesis and Purification Protocol

The most direct synthesis of this compound involves the protection of commercially available 4-hydroxyindole. The expertise of a Senior Application Scientist is reflected not just in the steps, but in the rationale and the inclusion of self-validating checkpoints.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative method based on standard procedures for N-Boc protection.

Materials:

-

4-Hydroxyindole (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

-

Triethylamine (TEA, 1.5 eq)

-

4-Dimethylaminopyridine (DMAP, 0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Eluent: Hexanes/Ethyl Acetate mixture

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyindole (1.0 eq). Dissolve it in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq), followed by a catalytic amount of DMAP (0.1 eq), and finally di-tert-butyl dicarbonate (1.1 eq).

-

Causality: TEA acts as a base to deprotonate the indole N-H, making it nucleophilic. DMAP is a highly effective acylation catalyst that accelerates the reaction with the Boc anhydride, often allowing the reaction to proceed efficiently at room temperature. A slight excess of Boc₂O ensures complete conversion of the starting material.

-

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor its progress every 30-60 minutes using Thin Layer Chromatography (TLC). A typical mobile phase would be 30% Ethyl Acetate in Hexanes. The product, this compound, will have a higher Rf value (be less polar) than the starting 4-hydroxyindole. The reaction is complete when the 4-hydroxyindole spot is no longer visible by TLC.

-

Trustworthiness: This in-process check prevents premature workup of an incomplete reaction or prolonged reaction times that could lead to side products.

-

-

Workup and Extraction: Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and destroy excess Boc₂O. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Causality: The aqueous wash removes the water-soluble salts (triethylammonium bicarbonate) and any remaining base. The brine wash helps to remove residual water from the organic layer before the drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% EtOAc). Combine the fractions containing the pure product (as identified by TLC).

-

Causality: Chromatography is essential to remove unreacted Boc₂O, DMAP, and any minor byproducts, yielding a product of high purity suitable for subsequent synthetic steps.

-

-

Final Characterization: Remove the solvent from the pure fractions under reduced pressure to yield this compound as a solid. Confirm the structure and assess purity using ¹H NMR, Mass Spectrometry, and other relevant analytical techniques as outlined in Section 2.2.

Chemical Reactivity and Handling

The utility of this compound stems from its predictable reactivity, which is dominated by the interplay between the protected nitrogen, the phenolic hydroxyl group, and the electron-rich indole core.

Caption: Key reactive sites of this compound.

-

N-Boc Deprotection: The most important reaction is the removal of the Boc group. This is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM, or HCl in dioxane.[5] The mechanism involves protonation of the carbonyl oxygen followed by the loss of a stable tert-butyl cation and carbon dioxide. This regenerates the N-H of the indole, allowing for subsequent functionalization at that position.

-

Reactions at the Hydroxyl Group: The phenolic -OH group is nucleophilic and can be readily alkylated (e.g., Williamson ether synthesis using a base like K₂CO₃ and an alkyl halide) or acylated to form esters. This allows for the introduction of a wide variety of side chains at the 4-position.

-

Electrophilic Aromatic Substitution: With the nitrogen protected, the indole ring is still activated towards electrophilic substitution. Reactions such as halogenation or nitration are directed to positions C5 or C7. The Boc group's steric bulk and electronic influence can alter the regioselectivity compared to unprotected 4-hydroxyindole.

Safe Handling and Storage

-

Handling: this compound, like its parent compound, should be handled in a well-ventilated area, preferably a fume hood.[10] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[11][12] Avoid inhalation of dust and contact with skin and eyes, as related compounds are classified as irritants.[10][13]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents.[10] For long-term stability, storage under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (0-8 °C) is recommended to prevent degradation.[3]

Applications in Drug Development

The this compound scaffold is a valuable intermediate for synthesizing complex target molecules, particularly in drug discovery. The ability to selectively deprotect the nitrogen or functionalize the hydroxyl group provides synthetic flexibility.

-

Access to Psychedelic Analogs: 4-Hydroxyindoles are the core structure of psilocin. This compound is a key intermediate for creating analogs of these neurologically active compounds for research into treatments for depression and PTSD.[14]

-

Serotonin Receptor Ligands: The 4-hydroxyindole moiety is a common feature in ligands for various serotonin (5-HT) receptors. The ability to modify the 4-position via ether or ester linkages using this building block allows for the systematic exploration of structure-activity relationships (SAR) to develop new drugs for migraines, anxiety, and other CNS disorders.[3]

-

Enzyme Inhibitors: The indole nucleus is present in many enzyme inhibitors. For example, N-hydroxyindoles have been investigated as inhibitors of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism.[15][16] The this compound platform provides a starting point for the synthesis of such targeted therapeutics.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool that embodies the principles of protecting group chemistry to enable complex molecular construction. Its well-defined structure, predictable reactivity, and central role in the synthesis of biologically active molecules make it an indispensable asset for researchers in medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. parchem.com [parchem.com]

- 7. 4-Hydroxyindole, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. 4-Hydroxyindole | 2380-94-1 [chemicalbook.com]

- 9. 4-Hydroxyindole CAS#: 2380-94-1 [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. 1H-indol-4-ol | C8H7NO | CID 75421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]

- 15. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to N-Boc-4-hydroxyindole for the Modern Researcher

Introduction: The Significance of N-Boc-4-hydroxyindole in Drug Discovery and Synthesis

This compound, a key synthetic intermediate, holds considerable importance for researchers and scientists in the field of drug development. Its structure, featuring a protected indole core with a hydroxyl group on the benzene ring, makes it a versatile building block for a wide array of biologically active molecules. The indole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and natural products. The 4-hydroxy substitution pattern is of particular interest as it is a feature in several psychoactive tryptamines and other pharmacologically relevant compounds. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen provides stability and allows for selective reactions at other positions of the molecule, making it an invaluable tool in multi-step organic synthesis.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding these spectroscopic signatures is paramount for reaction monitoring, quality control, and structural confirmation in any research endeavor involving this compound. This document is designed to be a practical resource for scientists, offering not just the data, but also the underlying principles and experimental considerations.

Molecular Structure and Spectroscopic Analysis Workflow

The structural features of this compound give rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecular structure and a typical workflow for its complete spectroscopic characterization.

Caption: Molecular structure of this compound and a typical workflow for its spectroscopic analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous information about the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) will exhibit distinct signals for the aromatic protons, the protons of the pyrrole ring, the hydroxyl proton, and the protons of the Boc group. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| OH | ~9.0-10.0 (broad s) | Singlet (broad) | - | 1H |

| H-7 | ~7.5-7.6 | Doublet | ~8.0 | 1H |

| H-2 | ~7.4-7.5 | Doublet | ~3.5 | 1H |

| H-5 | ~7.0-7.1 | Triplet | ~8.0 | 1H |

| H-6 | ~6.6-6.7 | Doublet | ~8.0 | 1H |

| H-3 | ~6.5-6.6 | Doublet | ~3.5 | 1H |

| Boc (t-butyl) | ~1.6 | Singlet | - | 9H |

Expertise & Experience Insight: The broadness of the hydroxyl proton signal is due to hydrogen bonding and chemical exchange. Its chemical shift can be highly dependent on the sample concentration and the purity of the solvent. The downfield shift of the H-7 proton is a result of the anisotropic effect of the Boc carbonyl group. The characteristic coupling between H-2 and H-3 protons (around 3.5 Hz) is a hallmark of the indole pyrrole ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the Boc group and the hydroxyl group significantly influences the chemical shifts of the aromatic and pyrrole ring carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Boc) | ~149-150 |

| C-4 | ~145-146 |

| C-7a | ~135-136 |

| C-3a | ~127-128 |

| C-2 | ~125-126 |

| C-5 | ~115-116 |

| C-7 | ~110-111 |

| C-6 | ~105-106 |

| C-3 | ~103-104 |

| C(CH₃)₃ (Boc) | ~83-84 |

| C(CH₃)₃ (Boc) | ~28 |

Trustworthiness Insight: The chemical shifts are predicted based on data from closely related structures and general principles of NMR spectroscopy. The quaternary carbon of the Boc group (C(CH₃)₃) appears at a characteristic downfield position (~83-84 ppm) due to the deshielding effect of the adjacent oxygen atom.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the hydroxyl proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity. This is a crucial step for obtaining high-resolution spectra.

-

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including the number of scans, relaxation delay, and spectral width. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Acquisition and Processing:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectra to the residual solvent peak or the internal standard.

-

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H, N-H (of the indole ring, though often weak or absent in N-substituted indoles), C=O, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3400-3500 | O-H stretch (hydroxyl) | Medium, broad |

| ~3100-3150 | Aromatic C-H stretch | Medium |

| ~2850-2980 | Aliphatic C-H stretch (Boc) | Medium to strong |

| ~1725-1745 | C=O stretch (Boc carbamate) | Strong |

| ~1580-1620 | Aromatic C=C stretch | Medium |

| ~1450-1480 | C-H bend (aliphatic) | Medium |

| ~1250-1300 | C-N stretch | Medium |

| ~1150-1170 | C-O stretch (Boc ester) | Strong |

Authoritative Grounding: The strong absorption band in the region of 1725-1745 cm⁻¹ is a definitive indicator of the carbonyl group of the Boc protecting group. The broad O-H stretch around 3400-3500 cm⁻¹ confirms the presence of the hydroxyl group.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.

-

-

Instrument Setup and Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal. This is essential to subtract any atmospheric or instrumental interferences.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum of this compound

The molecular weight of this compound (C₁₃H₁₅NO₃) is 233.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 233.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Fragment | Description |

| 233 | [C₁₃H₁₅NO₃]⁺ | Molecular Ion (M⁺) |

| 177 | [C₉H₇NO₂]⁺ | Loss of isobutylene (-56) |

| 133 | [C₈H₇NO]⁺ | Loss of the Boc group (-100) |

| 105 | [C₇H₅O]⁺ | Further fragmentation |

Expertise & Experience Insight: The loss of the Boc group (100 amu) is a very common and characteristic fragmentation pathway for N-Boc protected compounds. This often results in a prominent peak at M-100. Another characteristic fragmentation is the loss of isobutylene (56 amu) to give a carbamic acid intermediate which then decarboxylates.

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile (typically in the low µg/mL range).

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) or inject it into a Liquid Chromatography (LC) system coupled to the mass spectrometer.

-

Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, and temperature) to achieve stable and efficient ionization.

-

Acquire the mass spectrum in full scan mode to detect the molecular ion.

-

If further structural information is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Determine the mass of the molecular ion and compare it to the calculated exact mass.

-

Analyze the fragmentation pattern to confirm the structure of the molecule.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of this compound. A thorough understanding of its NMR, IR, and MS spectra is essential for any scientist working with this important synthetic intermediate. The detailed protocols and expert insights provided herein are intended to empower researchers to confidently handle and analyze this compound, thereby facilitating advancements in drug discovery and organic synthesis.

Introduction: The Strategic Value of N-Boc-4-hydroxyindole in Modern Synthesis

An In-Depth Technical Guide to N-Boc-4-hydroxyindole: Synthesis, Characterization, and Applications

In the landscape of medicinal chemistry and complex organic synthesis, the indole scaffold remains a privileged structure, forming the core of numerous pharmaceuticals and biologically active natural products.[1] Among the functionalized indoles, 4-hydroxyindole serves as a critical precursor for compounds targeting a range of biological systems, including those involved in neurodegenerative and metabolic disorders.[2][3] However, the reactivity of the indole ring, particularly the nucleophilicity of the indole nitrogen (N-H), presents a significant challenge for selective functionalization at other positions.

This guide provides a comprehensive technical overview of this compound, a key intermediate designed to overcome this challenge. The introduction of the tert-butoxycarbonyl (Boc) protecting group at the indole nitrogen strategically "masks" its reactivity. This protection is robust enough to withstand a variety of reaction conditions, yet can be cleanly removed under mild acidic conditions, making it an indispensable tool for multi-step synthetic campaigns. Herein, we will explore the causality behind its synthesis, the self-validating protocols for its characterization, and its versatile applications as a pivotal building block for drug discovery professionals.

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 879093-22-8 | [4] |

| Molecular Formula | C₁₃H₁₅NO₃ | [4][5] |

| Molecular Weight | 233.26 g/mol | [4] |

| Appearance | Typically an off-white to light brown solid | [3] |

| Purity | ≥95% | [5] |

Synthesis: A Protocol Rooted in Mechanistic Control

The synthesis of this compound is a straightforward yet elegant example of chemoselective protection. The primary objective is to selectively acylate the indole nitrogen in the presence of the phenolic hydroxyl group.

Causality of Experimental Design

The chosen methodology involves the reaction of 4-hydroxyindole with di-tert-butyl dicarbonate ((Boc)₂O). The indole N-H is more nucleophilic than the phenolic O-H under neutral or mildly basic conditions, allowing for selective protection. A non-nucleophilic base, such as 4-dimethylaminopyridine (DMAP), is employed as a catalyst. DMAP functions by forming a highly reactive N-acylpyridinium intermediate with (Boc)₂O, which is then readily attacked by the indole nitrogen. The use of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent interference from protic species.

Detailed Experimental Protocol

Materials:

-

4-Hydroxyindole (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyindole (1.0 eq) and anhydrous dichloromethane. Stir until the solid is fully dissolved.

-

Add DMAP (0.1 eq) to the solution, followed by the dropwise addition of (Boc)₂O (1.1 eq).

-

Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes unreacted (Boc)₂O, DMAP, and other aqueous-soluble impurities.

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

The resulting crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure solid.

Synthesis Workflow Diagram

Caption: Workflow for the N-Boc protection of 4-hydroxyindole.

Characterization and Quality Control: A Self-Validating System

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a robust, self-validating dataset.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

-

¹H NMR: The spectrum will confirm the presence of the Boc group with a characteristic singlet integrating to 9 protons around 1.6 ppm. The aromatic protons of the indole ring will show distinct shifts and coupling patterns compared to the unprotected precursor. The disappearance of the broad N-H proton signal (typically >8 ppm in 4-hydroxyindole) is a key indicator of successful protection.[6][7]

-

¹³C NMR: The spectrum will show characteristic signals for the carbonyl (~150 ppm) and the quaternary carbon (~84 ppm) of the Boc group. Shifts in the aromatic carbon signals will also be observed, confirming the electronic impact of the Boc group on the indole ring.[7]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups.

-

The spectrum of the product should exhibit a strong carbonyl (C=O) stretching vibration around 1700-1730 cm⁻¹, characteristic of the Boc carbamate.[8]

-

The broad N-H stretching band seen in the starting material (around 3400 cm⁻¹) will be absent.[9]

-

A broad O-H stretch from the phenolic group will remain, typically around 3300-3500 cm⁻¹.

-

-

Mass Spectrometry (MS): MS confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can verify the elemental composition. The expected [M+H]⁺ ion for C₁₃H₁₅NO₃ would be approximately 234.11 m/z.

Applications in Drug Discovery and Synthesis

The primary utility of this compound is its role as a versatile intermediate. With the indole nitrogen protected, chemists can perform selective reactions on other parts of the molecule.

Strategic Functionalization

-

Electrophilic Substitution: The indole ring is electron-rich and prone to electrophilic substitution, typically at the C3 position. With the N-H proton absent, reactions such as Vilsmeier-Haack formylation (POCl₃, DMF) or Mannich reactions can proceed cleanly at C3 without competing N-functionalization.

-

Metalation and Cross-Coupling: The N-Boc group can direct ortho-lithiation to the C7 position. Subsequent quenching with an electrophile or participation in cross-coupling reactions (e.g., Suzuki, Stille) allows for the introduction of diverse substituents at this otherwise less accessible position.

-

O-Alkylation/Acylation: The phenolic hydroxyl group at C4 can be readily functionalized (e.g., alkylated via Williamson ether synthesis or acylated) while the indole core remains protected, enabling the synthesis of a vast library of ethers and esters with potential pharmacological activity.

Logical Workflow for Advanced Intermediate Synthesis

Caption: this compound as a versatile synthetic hub.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practice dictates handling it with care based on the known hazards of its parent compound, 4-hydroxyindole, and other irritants.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.

-

Conclusion

This compound is more than just a protected molecule; it is a strategic asset in the synthesis of complex chemical entities. Its preparation is straightforward, its characterization is definitive, and its application unlocks a wide array of synthetic possibilities that are difficult or impossible to achieve with unprotected 4-hydroxyindole. For researchers in drug discovery and development, mastering the use of this intermediate provides a reliable and efficient pathway to novel compounds with significant therapeutic potential.

References

- 1. 4-Hydroxyindole | 2380-94-1 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 879093-22-8 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. actascientific.com [actascientific.com]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. 1H-indol-4-ol | C8H7NO | CID 75421 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Boc-4-hydroxyindole: A Versatile Synthetic Intermediate for the Development of Biologically Active Indole Derivatives

This technical guide provides an in-depth exploration of N-Boc-4-hydroxyindole (tert-Butyl 4-hydroxy-1H-indole-1-carboxylate), a key building block in medicinal chemistry. Dispelling the notion of it having an intrinsic biological mechanism of action, this paper clarifies its crucial role as a protected synthetic intermediate. We will detail its synthesis, physicochemical properties, and strategic application in the construction of complex, biologically active molecules, with a focus on a case study involving novel suppressors of glucagon-induced glucose production.

Introduction: The Strategic Importance of Protected Indole Scaffolds

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of agents targeting a wide array of conditions, from cancer to neurological disorders.[1] However, the reactivity of the indole ring, particularly the nitrogen atom, necessitates a strategic approach during multi-step syntheses.

This compound emerges not as a bioactive agent, but as a critical tool for synthetic chemists. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the indole nitrogen. This protection is fundamental to modern organic synthesis for two primary reasons:

-

Deactivation and Directivity: The Boc group temporarily masks the nucleophilicity and basicity of the indole nitrogen, preventing unwanted side reactions during subsequent chemical transformations on other parts of the molecule.

-

Enhanced Solubility and Handling: The lipophilic nature of the Boc group often improves the solubility of indole intermediates in common organic solvents, facilitating purification and handling.

This guide will elucidate the practical applications of this compound, demonstrating its utility as a precursor for creating advanced molecules with therapeutic potential.

Physicochemical Properties and Synthesis

This compound is a stable, crystalline solid amenable to a variety of synthetic manipulations. Its key properties are summarized below.

| Property | Value | Reference |

| Chemical Name | tert-Butyl 4-hydroxy-1H-indole-1-carboxylate | [3] |

| CAS Number | 879093-22-8 | [] |

| Molecular Formula | C₁₃H₁₅NO₃ | [3] |

| Molecular Weight | 233.26 g/mol | |

| Appearance | Colorless to off-white solid | [3][5] |

| ¹H NMR (600 MHz, CDCl₃) | δ 7.74 (d, 1H), 7.53 (d, 1H), 7.16 (t, 1H), 6.70–6.65 (m, 2H), 1.68 (s, 9H) | [3] |

| ¹³C NMR (151 MHz, CDCl₃) | δ 150.10, 148.89, 137.01, 125.30, 124.82, 119.82, 108.38, 107.93, 103.74, 84.04, 28.31 | [3] |

Synthesis of this compound

The preparation of this compound is typically a straightforward, two-step process starting from the commercially available 4-hydroxyindole. The core principle is the protection of the indole nitrogen, which can be followed by a base-mediated hydrolysis of any ester by-products formed on the phenolic hydroxyl group.

Workflow for N-Boc Protection of 4-Hydroxyindole:

Experimental Protocol: Synthesis of tert-Butyl 4-hydroxy-1H-indole-1-carboxylate

This protocol is adapted from established procedures for the N-Boc protection of hydroxyindoles.[3]

Materials:

-

4-Hydroxyindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Methanol

-

Ethyl acetate

-

Hexane

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Step 1: Protection. To a solution of 4-hydroxyindole (1 equivalent) in anhydrous acetonitrile, add di-tert-butyl dicarbonate (3 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

-

Stir the solution at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture in vacuo to remove the solvent.

-

Step 2: Saponification. Dissolve the crude residue in methanol. Add solid potassium carbonate (5 equivalents) to the solution.

-

Stir the mixture vigorously at room temperature. This step selectively removes the Boc group from the phenolic oxygen.

-

Work-up and Purification. Acidify the reaction mixture with acetic acid and extract with ethyl acetate.

-

Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting residue by flash column chromatography using a hexane/ethyl acetate gradient to yield pure tert-butyl 4-hydroxy-1H-indole-1-carboxylate as a colorless solid.[3]

Application in the Synthesis of Glucagon Signaling Inhibitors

A prime example of this compound's utility is in the synthesis of novel small molecules designed to suppress glucagon-induced glucose production, a key therapeutic strategy for type 2 diabetes.[3] In this context, the this compound serves as a scaffold, where the 4-hydroxy group is used as a handle for further modification via etherification.

The synthetic pathway involves two key transformations of this compound:

-

O-Alkylation (Etherification): The phenolic hydroxyl group is alkylated using an epoxide, a common strategy to introduce a side chain. The N-Boc group is crucial here as it prevents the indole nitrogen from competing in the alkylation reaction.

-

Amine Addition: The newly installed epoxide ring is then opened by an amine, completing the synthesis of the target molecule's side chain.

Synthetic Pathway to a Bioactive Indole Derivative:

Causality in Experimental Design

-

Choice of Base and Catalyst: In the etherification step, potassium carbonate (K₂CO₃) is used as a mild base to deprotonate the phenol, making it nucleophilic.[3] Potassium iodide (KI) is added as a catalyst to facilitate the reaction, likely through the in situ formation of a more reactive iodo-epoxide intermediate (Finkelstein reaction).

-

Solvent and Temperature: Acetonitrile is chosen as the polar aprotic solvent for the etherification to dissolve the ionic reagents while not interfering with the reaction. The elevated temperature (70°C) is necessary to drive the Sₙ2 reaction to completion.[3] For the subsequent amine addition, a high-boiling, non-polar solvent like toluene is used to achieve the high temperature (130°C) required for the epoxide ring-opening by the amine.[3]

Experimental Protocol: Etherification of this compound

This protocol details the O-alkylation step, a critical functionalization of the protected indole scaffold.[3]

Materials:

-

tert-Butyl 4-hydroxy-1H-indole-1-carboxylate

-

2-(Chloromethyl)oxirane (Epichlorohydrin)

-

Potassium carbonate (K₂CO₃), finely powdered

-

Potassium iodide (KI)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of tert-butyl 4-hydroxy-1H-indole-1-carboxylate (1 equivalent) in anhydrous acetonitrile, add 2-(chloromethyl)oxirane (3 equivalents), potassium carbonate (3 equivalents), and potassium iodide (3 equivalents).

-

Heat the reaction mixture to 70°C and stir for 16 hours under an inert atmosphere (e.g., Nitrogen or Argon).

-

After cooling to room temperature, filter the mixture to remove inorganic salts, washing the filter cake with ethyl acetate.

-

Concentrate the filtrate in vacuo.

-

Purify the crude product by flash chromatography on silica gel, eluting with an ethyl acetate/hexanes gradient, to afford tert-butyl 4-(oxiran-2-ylmethoxy)-1H-indole-1-carboxylate as a colorless solid.[3]

The Role of N-Boc Deprotection

While the N-Boc group is essential for the described synthetic steps, the final bioactive compound often requires a free indole N-H group for optimal interaction with its biological target. The removal of the Boc group, or deprotection, is the final key step. This is typically achieved under acidic conditions, which cleave the tert-butyl carbamate to release the free amine, carbon dioxide, and isobutylene.

Common deprotection reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol.[6] The choice of reagent depends on the sensitivity of other functional groups in the molecule.

Conclusion

This compound is a quintessential example of a strategic synthetic intermediate in modern drug discovery. It possesses no inherent mechanism of action in biological systems; rather, its value is derived from its carefully designed chemical properties. The Boc protecting group enables chemists to perform selective and high-yield transformations on the 4-hydroxy position and other parts of the indole scaffold without interference from the reactive indole nitrogen. As demonstrated in the synthesis of novel inhibitors of glucagon signaling, this building block provides a reliable and versatile entry point for the creation of complex and potentially life-saving therapeutics. Understanding the logic behind its use—protection, functionalization, and deprotection—is fundamental for researchers, scientists, and drug development professionals aiming to harness the vast therapeutic potential of the indole core.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationship and biological investigation of SR18292 (16), a suppressor of glucagon-induced glucose production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Search Results - AK Scientific [aksci.com]

A Comprehensive Technical Guide to the Synthesis of N-Boc-4-hydroxyindole

Introduction: The Significance of N-Boc-4-hydroxyindole

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Among its many derivatives, 4-hydroxyindole is a particularly valuable intermediate, serving as a key building block for psychedelic tryptamines like psilocin and for beta-receptor blocking drugs such as pindolol.[3][4] The synthesis of this compound involves the introduction of a tert-butoxycarbonyl (Boc) protecting group onto the indole nitrogen. This strategic protection is crucial for subsequent chemical transformations, as the Boc group modulates the reactivity of the indole ring, prevents unwanted side reactions at the nitrogen atom, and can be readily removed under acidic conditions.[5]

This guide provides an in-depth exploration of the prevalent synthetic routes to this compound, designed for researchers and drug development professionals. We will dissect the causality behind experimental choices, provide field-proven protocols, and offer a comparative analysis to inform synthetic strategy.

Part 1: Strategic Approaches to Synthesis

The synthesis of this compound can be logically approached via two primary strategic pathways:

-

Route A: Late-Stage Protection: This is the most common and direct approach. It involves the initial synthesis of the 4-hydroxyindole core, followed by the protection of the indole nitrogen with di-tert-butyl dicarbonate (Boc anhydride).

-

Route B: Early-Stage Protection: This strategy involves protecting a precursor molecule with a Boc group before the indole ring is formed. While feasible for some indole syntheses, it is generally less straightforward for producing 4-hydroxyindoles and is not the preferred method.

This guide will focus on the more established and versatile Route A .

Caption: High-level overview of synthetic strategies.

Part 2: Synthesis of the 4-Hydroxyindole Core

The construction of the 4-hydroxyindole ring system is the most critical and challenging phase of the synthesis. Several classical and modern methods can be adapted for this purpose, each with distinct advantages and limitations.

The Bischler Indole Synthesis: A Renaissance for Hydroxyindoles

The Bischler reaction, involving the acid-catalyzed condensation of an α-haloketone or α-hydroxyketone with an arylamine, has recently been refined for the specific synthesis of 4-hydroxyindoles.[4][6][7] This method is particularly attractive due to its operational simplicity and alignment with green chemistry principles, as water is the only byproduct.[4][7]

Mechanism Insight: The reaction proceeds by the condensation of 3-aminophenol with a benzoin derivative under acidic catalysis. The key step is the intramolecular cyclization, followed by dehydration to yield the aromatic indole core. A notable feature of this reaction is the formation of a mixture of 4-hydroxy and 6-hydroxyindole isomers, which necessitates chromatographic separation.[4] Our proposed modification, conducted at a lower temperature, improves yields and minimizes the formation of tarry side products.[4]

Caption: Simplified mechanism of the Bischler synthesis.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a highly efficient and popular method that begins with an o-nitrotoluene derivative.[8][9] The process involves two main steps: formation of an enamine, followed by a reductive cyclization.[8]

-

Step 1: Enamine Formation: The o-nitrotoluene is reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine to accelerate the reaction.[8][9]

-

Step 2: Reductive Cyclization: The nitro group of the resulting enamine is reduced to an amine, which spontaneously cyclizes and eliminates the secondary amine to form the indole ring.[8] Common reducing agents include Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, or stannous chloride.[8]

Causality: The key to this synthesis is the enhanced acidity of the methyl protons on the o-nitrotoluene, which allows for deprotonation and subsequent condensation with the formamide acetal.[9] The primary challenge for synthesizing 4-hydroxyindole via this route is the availability of the requisite starting material, 3-hydroxy-2-nitrotoluene or a suitably protected version.

The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method that involves treating a phenylhydrazone with an acid catalyst.[10][11][12] The reaction proceeds through a[8][8]-sigmatropic rearrangement followed by cyclization and elimination of ammonia.[11][13]

Applicability: To synthesize 4-hydroxyindole, one would need to start with (3-hydroxyphenyl)hydrazine and react it with a suitable aldehyde or ketone, such as acetaldehyde or pyruvic acid.[10] The choice of acid catalyst (Brønsted or Lewis acids like HCl, ZnCl₂, or polyphosphoric acid) is critical and can significantly impact the reaction yield.[11][12] A major consideration is the potential for side reactions and the harsh acidic conditions, which may not be compatible with all substrates.

Methods to Avoid: The Nenitzescu Synthesis

It is crucial to recognize that not all indole syntheses are suitable for every substitution pattern. The Nenitzescu indole synthesis, for example, is an excellent method for producing 5-hydroxyindoles from the reaction of a benzoquinone and a β-aminocrotonic ester.[14][15][16] However, due to its mechanism involving a Michael addition to the benzoquinone, it is regioselective for the 5-position and is not a viable route for the synthesis of 4-hydroxyindole.[14][15]

Comparative Analysis of Core Synthesis Routes

| Synthetic Method | Starting Materials | Key Advantages | Key Disadvantages | Typical Yields |

| Bischler Synthesis | 3-Aminophenol, Benzoin | "Green" (water byproduct), simple procedure.[4][7] | Forms isomeric mixtures requiring separation.[4] | Moderate to High |

| Leimgruber-Batcho | Substituted o-Nitrotoluene | High yields, mild conditions, versatile.[8] | Starting material may not be readily available. | High |

| Fischer Synthesis | Substituted Phenylhydrazine | Widely applicable, well-established.[2][11] | Harsh acidic conditions, potential for side reactions. | Variable |

Part 3: N-Boc Protection of 4-Hydroxyindole

Once the 4-hydroxyindole core is obtained, the final step is the protection of the indole nitrogen. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O).

Mechanism and Chemoselectivity: The indole nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate to release tert-butanol, carbon dioxide, and the N-Boc protected product. A critical challenge is the potential for competitive O-acylation at the phenolic hydroxyl group. The indole N-H is less acidic and the nitrogen is less nucleophilic than a typical amine, often requiring a base to facilitate the reaction.[5][17] The choice of base and reaction conditions is paramount to ensure N-selectivity over O-selectivity.

-

Weak Bases (e.g., NaHCO₃, K₂CO₃): Often used in solvents like methanol or acetonitrile. These conditions are mild but may result in slow reaction times.[18]

-

Organic Bases (e.g., Triethylamine, DMAP): Triethylamine (TEA) is a common choice. 4-Dimethylaminopyridine (DMAP) is often used as a nucleophilic catalyst to accelerate the reaction, especially for poorly nucleophilic substrates.[19]

-

Strong Bases (e.g., NaH): Sodium hydride can be used, but it will deprotonate both the indole N-H and the phenolic O-H, increasing the risk of O-acylation. This is generally avoided unless specific conditions are employed to favor N-acylation.

Caption: Mechanism of N-Boc protection of 4-hydroxyindole.

Part 4: Experimental Protocols

The following protocols are provided as a self-validating system, grounded in established literature.

Protocol 1: Synthesis of 4-Hydroxyindole via Modified Bischler Reaction

This protocol is adapted from the procedure described by Sharapov et al.[4][7]

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-aminophenol (3 equivalents) and benzoin (1 equivalent).

-

Catalyst Addition: Carefully add 10M hydrochloric acid (approx. 1.5 mL per 8 mmol of aminophenol).

-

Heating: Heat the reaction mixture to 135 °C for 30-45 minutes. During the reaction, water will be collected in the Dean-Stark trap. A weak vacuum can be applied to facilitate water removal.

-

Workup: After cooling, treat the resulting solid mass with 15% hydrochloric acid. Filter the mixture, wash the solid with water, and dry thoroughly.

-

Purification: The dry residue contains a mixture of 4-hydroxy and 6-hydroxyindoles. Separate the isomers using column chromatography on silica gel, eluting with a solvent system such as dichloromethane/hexanes (1:1) to isolate the 4-hydroxyindole isomer.[4]

Protocol 2: N-Boc Protection of 4-Hydroxyindole

-

Reactant Preparation: Dissolve 4-hydroxyindole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base and Catalyst Addition: Add triethylamine (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents). Stir the mixture at room temperature for 10 minutes.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) portion-wise or as a solution in the same solvent.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.[20]

Part 5: Conclusion and Future Outlook

The synthesis of this compound is most reliably achieved through a two-stage process: formation of the 4-hydroxyindole core, followed by N-protection. While classic methods like the Leimgruber-Batcho and Fischer syntheses are viable, the modified Bischler reaction presents a compelling modern alternative with a favorable green chemistry profile. The subsequent N-Boc protection is a standard transformation, where careful selection of the base is critical to ensure high yields and chemoselectivity. Future research may focus on developing more regioselective methods for the direct synthesis of 4-hydroxyindoles to bypass the need for isomeric separation, or exploring one-pot procedures that combine core synthesis and protection to streamline the overall process.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Application of Boc-anhydride [en.highfine.com]

- 6. researchgate.net [researchgate.net]

- 7. distantreader.org [distantreader.org]

- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. testbook.com [testbook.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 15. revistadechimie.ro [revistadechimie.ro]

- 16. organicreactions.org [organicreactions.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 19. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 20. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

The 4-Hydroxyindole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Promise

Abstract

The 4-hydroxyindole scaffold is a privileged heterocyclic motif that forms the structural cornerstone of a diverse array of biologically active molecules, from ancient psychedelic compounds to modern therapeutics. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 4-hydroxyindole derivatives. We will traverse the historical context of its natural product origins, dissect classical and modern synthetic strategies with an emphasis on mechanistic rationale, and illuminate its profound impact on medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical pharmacophore.

Introduction: The Significance of a Hydroxylated Indole

Heterocyclic compounds are fundamental to medicinal chemistry, and among them, the indole nucleus holds a place of particular importance.[1] The introduction of a hydroxyl group at the 4-position of the indole ring creates 4-hydroxyindole (also known as 4-indolol), a modification that dramatically influences the molecule's electronic properties and biological activity. This scaffold is a key intermediate in the synthesis of numerous pharmaceuticals and industrial polymers.[2][3] Its significance stems from its presence in natural products with potent bioactivity and its utility as a versatile building block for designing novel therapeutic agents targeting a range of diseases, from neurological disorders to cancer.[4][5]

The 4-hydroxyindole core is found in the psychedelic tryptamine psilocin, a potent serotonin receptor agonist, and serves as a crucial precursor for drugs like the beta-blocker pindolol.[3][6] Its derivatives have been investigated for their ability to inhibit amyloid fibrillization in the context of neurodegenerative diseases and to protect against ferroptosis, a form of regulated cell death.[2][7] This guide will provide a detailed journey through the scientific landscape of this remarkable molecule.

Historical Roots: From Mycological Magic to Chemical Characterization

The story of 4-hydroxyindole is inextricably linked to the study of psychoactive mushrooms. For centuries, indigenous cultures in Mesoamerica used "magic mushrooms" in spiritual and healing rituals, referring to them as teonanácatl, or "god's flesh".[8] It was not until the mid-20th century that the Western world began to scientifically investigate these fungi.

In 1958, the Swiss chemist Albert Hofmann, already famous for his discovery of LSD, successfully isolated and identified the primary psychoactive compounds from the mushroom Psilocybe mexicana.[9][10] He named them psilocybin and psilocin. Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) was found to be a prodrug that is rapidly dephosphorylated in the body to the active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine).[9] This seminal discovery marked the first identification of a naturally occurring 4-hydroxyindole derivative with profound pharmacological effects and catalyzed decades of research into its chemistry and therapeutic potential.[10]

The Synthetic Challenge: Accessing the 4-Hydroxyindole Scaffold

The inherent value of the 4-hydroxyindole core has driven the development of numerous synthetic strategies. The primary challenge lies in achieving regioselective hydroxylation of the indole ring, which is often difficult with standard electrophilic substitution methods. Early approaches were often multi-step and low-yielding, but the field has evolved to include highly efficient and versatile modern methodologies.

Classical Synthetic Approaches

Classical indole syntheses have been adapted to produce 4-hydroxyindoles, though often with limitations in scope and regioselectivity.

-

The Bischler-Möhlau Reaction: This reaction involves the condensation of an α-halo-ketone with an arylamine. A modified version using benzoin and m-aminophenol under hydrochloric acid catalysis can produce a mixture of 4- and 6-hydroxyindoles.[5][6] The high temperatures (140–160 °C) traditionally required can limit its applicability for complex molecules with sensitive functional groups, although recent modifications have enabled lower reaction temperatures.[5][11] The reaction's solvent-free conditions, with water as the only byproduct, align with principles of green chemistry.[5]

-

The Nenitzescu Indole Synthesis: First reported by Costin Nenițescu in 1929, this reaction is a powerful method for forming 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.[12][13] While the primary product is the 5-hydroxy isomer, the reaction's mechanism and versatility have been extensively studied and it remains a cornerstone of indole synthesis.[12][14] The mechanism proceeds through a Michael addition, followed by a nucleophilic attack and elimination.[12]

The diagram below illustrates the general mechanism of the Nenitzescu synthesis.

Caption: Generalized mechanism of the Nenitzescu indole synthesis.

Modern Synthetic Methodologies

Advances in catalysis and synthetic strategy have provided more direct and efficient routes to the 4-hydroxyindole core.

-

Palladium-Catalyzed Cyclizations: Palladium catalysis has revolutionized indole synthesis. One approach involves the cross-coupling of ortho-iodoanilines with (trimethylsilyl)acetylene, followed by a cyclization step.[15] Another powerful method is the palladium-catalyzed cyclization of ortho-vinylanilines.[15] These methods offer high efficiency and functional group tolerance.

-

Ring-Opening Cyclization Strategies: A useful method involves the ring-opening cyclization of a cyclohexane-1,3-dione-2-spirocyclopropane intermediate with an amine. This approach leads to tetrahydroindol-4(5H)-ones, which can be readily converted to 4-hydroxyindole.[15] Another strategy starts from 1,3-cyclohexanedione, which reacts with 2-aminoethanol to form an enamine. This intermediate is then converted to 4-hydroxyindole in the presence of a metal catalyst with dehydrogenation activity (e.g., Pd, Pt, Ni).[16] This route avoids high-pressure reactions and expensive reagents.[16]

-

Photochemical and Electrochemical Synthesis: Novel approaches include photochemical and electrochemical methods. A photochemical route involves the irradiation of 5-(alkoxycarbonylamino)isoquinoline 2-oxides to yield 1-alkoxycarbonyl-4-hydroxyindoles.[15][17] An electrochemical synthesis has also been developed via the oxidative coupling of 1,3-cyclohexadione with ethyl vinyl ether.[15]

The following table provides a comparative summary of key synthetic routes.

| Synthesis Method | Key Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |

| Modified Bischler-Möhlau | m-Aminophenol, Benzoin | Hydrochloric Acid | One-step, "green" (water byproduct) | High temperatures, regioselectivity issues (forms 4- and 6-isomers) |

| Palladium-Catalyzed Cyclization | o-Iodoanilines, Alkynes | Palladium Catalyst | High yield, functional group tolerance | Expensive catalyst, multi-step |

| Ring-Opening Cyclization | 1,3-Cyclohexanedione | Rh₂(OAc)₄, Metal dehydrogenation catalyst | Avoids high pressure, efficient | Multi-step preparation of intermediate |

| Photochemical Synthesis | Isoquinoline 2-oxides | UV light, Acid | Novel approach | Moderate yields, specialized equipment |

Biological Significance and Therapeutic Applications

The 4-hydroxyindole scaffold is a key pharmacophore, conferring potent and diverse biological activities. Its ability to mimic endogenous signaling molecules, particularly the neurotransmitter serotonin, is central to its function.

Serotonergic Activity and Psychedelic Research

Psilocin, the prototypical 4-hydroxyindole tryptamine, acts as a non-selective agonist for serotonin receptors, with its psychedelic effects primarily attributed to its action at the 5-HT₂A receptor.[9] The structural similarity between psilocin and serotonin allows it to modulate serotonergic signaling pathways in the brain, leading to profound changes in perception, mood, and cognition.

Caption: Simplified signaling pathway of psilocin at the 5-HT₂A receptor.

Renewed clinical interest in psilocybin has demonstrated its potential for treating conditions like depression, anxiety, and addiction when combined with psychotherapy.[8] This has spurred the development of robust, scalable syntheses of psilocybin, often starting from 4-hydroxyindole or its protected derivatives like 4-acetoxyindole, to meet the stringent purity and dosage demands of clinical trials.[18]

Applications Beyond Neurology

The therapeutic potential of 4-hydroxyindole derivatives extends far beyond the central nervous system.

-

Amyloid Inhibition: 4-Hydroxyindole has been shown to inhibit the fibrillization of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.[2] It can block amyloid-induced toxicity in cell cultures, suggesting a potential role in developing neuroprotective agents.[2]

-

Antiferroptotic Activity: Research has identified 4-hydroxyindole as an inhibitor of ferroptosis, a form of iron-dependent cell death associated with neurodegenerative diseases.[7] Its antioxidant properties, stemming from the electron-donating indole ring and the hydrogen-donating hydroxyl group, allow it to act as a radical-trapping agent.[7]

-

Anticancer and Antimicrobial Properties: Various indole alkaloids, including those with hydroxy substitutions, have shown promise as anticancer and antimicrobial agents.[1][5][6] For example, topsentin, an alkaloid isolated from marine sponges, exhibits antiviral and antitumor properties.[5]

Key Experimental Protocol: Synthesis of Psilocin from 4-Acetoxyindole

This section details a representative, multi-step synthesis of psilocin (4), a key 4-hydroxyindole derivative, adapted from methodologies developed for large-scale production.[18] This workflow highlights the practical application of chemical principles to construct the target molecule from a commercially available starting material.

Caption: Synthetic workflow for the preparation of Psilocin (4).

Methodology

Step 1: Acylation of 4-Acetoxyindole (1)

-

To a stirred solution of 4-acetoxyindole (1 ) in an appropriate anhydrous aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude glyoxylyl chloride intermediate (2 ), which is often used in the next step without further purification.

-

Causality: Oxalyl chloride is a highly reactive acylating agent that readily reacts at the electron-rich C3 position of the indole nucleus to form the desired intermediate. The reaction is performed at low temperature to control the exothermicity.

-

Step 2: Amidation to form Ketoamide (3)

-

Dissolve the crude intermediate (2 ) in an anhydrous solvent.

-

Cool the solution to 0 °C and bubble gaseous dimethylamine or add a solution of dimethylamine in a solvent like THF.

-

Stir the mixture for 1-2 hours at 0 °C to room temperature.

-

Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the ketoamide (3 ).

-

Causality: Dimethylamine acts as a nucleophile, attacking the acyl chloride to form the corresponding amide. This two-step sequence (acylation then amination) is a reliable method for introducing the N,N-dimethylaminoethyl side chain precursor.

-

Step 3: Reduction to Psilocin (4)

-

Carefully add the ketoamide (3 ) to a stirred suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like THF at 0 °C under an inert atmosphere.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

-

The combined filtrate is dried and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford pure psilocin (4 ).

-

Causality: LiAlH₄ is a potent hydride donor capable of reducing both the ketone and the amide functionalities of the ketoamide (3 ) simultaneously to the corresponding methylene groups, yielding the final tryptamine structure of psilocin. The acetyl protecting group on the 4-hydroxy position is also cleaved during this step or the workup.

-

Future Perspectives and Challenges

The field of 4-hydroxyindole chemistry continues to evolve. A major focus is the development of more efficient, cost-effective, and environmentally benign synthetic methods suitable for industrial-scale production.[16][19] The application of flow chemistry and novel catalytic systems, including biocatalysis, holds promise for streamlining synthetic routes.[10]

From a medicinal chemistry perspective, the 4-hydroxyindole scaffold remains a fertile ground for drug discovery. The exploration of new derivatives as selective serotonin receptor modulators, kinase inhibitors, and agents targeting protein aggregation will continue to be an active area of research. As our understanding of the complex pharmacology of these compounds deepens, so too will our ability to design next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Hydroxyindole | 2380-94-1 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. distantreader.org [distantreader.org]

- 7. Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Psilocybin: from ancient magic to modern medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Psilocybin - Wikipedia [en.wikipedia.org]

- 10. acs.org [acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. revistadechimie.ro [revistadechimie.ro]

- 15. What is 4-Hydroxyindole?_Chemicalbook [chemicalbook.com]

- 16. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]

- 17. academic.oup.com [academic.oup.com]

- 18. veranova.com [veranova.com]

- 19. 4-hydroxyindole preparation method suitable for industrial production - Eureka | Patsnap [eureka.patsnap.com]

The Strategic Role of N-Boc-4-hydroxyindole: A Core Intermediate in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Drug Development Professionals

Introduction: Beyond the Core Scaffold

The 4-hydroxyindole skeleton is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of neurologically active compounds and other therapeutic agents. Its inherent biological significance, however, presents a challenge for synthetic chemists. The indole nucleus possesses multiple reactive sites, including the nucleophilic nitrogen atom, the electron-rich C3 position, and the phenolic hydroxyl group. Unchecked, this reactivity can lead to a lack of regioselectivity, byproduct formation, and diminished yields in multi-step syntheses.

This guide delves into the pivotal role of N-Boc-4-hydroxyindole (tert-butyl 4-hydroxy-1H-indole-1-carboxylate) , a strategically engineered intermediate that addresses these challenges. By temporarily masking the indole nitrogen with a tert-butoxycarbonyl (Boc) group, this compound unlocks precise, high-yield pathways to complex molecular targets. We will explore the rationale behind N-protection, detail key synthetic transformations, and present a practical case study illustrating its application in the synthesis of pharmaceutically relevant molecules.

The Strategic Imperative: Why N-Boc Protection is Critical

The indole N-H proton is acidic and its corresponding nitrogen is nucleophilic, complicating reactions at other sites. The introduction of a protecting group is therefore essential for achieving chemoselectivity. The Boc group is a preeminent choice for this purpose due to a confluence of favorable properties:

-

Robust Stability: The Boc group is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and basic conditions, allowing for extensive modification of the rest of the molecule.

-

Mild and Orthogonal Removal: It can be cleaved cleanly under mild acidic conditions (e.g., using trifluoroacetic acid or HCl in an organic solvent), which typically do not affect other acid-labile groups like esters under controlled conditions. This orthogonality is a cornerstone of modern protecting group strategy.

-

Electronic Modification: The electron-withdrawing nature of the carbamate slightly tempers the nucleophilicity of the indole ring, which can be advantageous in certain coupling reactions.

-

Improved Solubility: The bulky tert-butyl group often enhances the solubility of indole intermediates in common organic solvents, simplifying reaction workups and purification.

The decision to protect the indole nitrogen is not merely a tactical step but a strategic one, enabling a logical and predictable progression toward a complex final product.

graph "N-Boc_Protection_Concept" {

layout=dot;

rankdir=LR;

node [shape=box, style=rounded, fontname="Helvetica", color="#5F6368", fontcolor="#202124"];

edge [color="#4285F4"];

Indole [label="4-Hydroxyindole\n(Multiple Reactive Sites)"];

Boc2O [label="Boc Anhydride\n(Protection Reagent)", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

Protected_Indole [label="this compound\n(Nitrogen Masked,\nC3 & C4 Activated for Synthesis)"];

API [label="Final API\n(Deprotected & Functionalized)"];

Indole -> Protected_Indole [label=" N-Protection"];

Boc2O -> Protected_Indole;